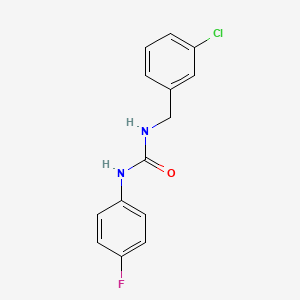
N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea
説明
N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea, commonly known as CFTR inhibitor, is a small molecule drug that has been developed to treat cystic fibrosis. This drug works by inhibiting the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for transporting chloride ions in and out of cells.
科学的研究の応用
N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitor has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be effective in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitor works by correcting the defective chloride transport in the cells of cystic fibrosis patients.
作用機序
N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitor works by inhibiting the function of the N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea protein. The N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea protein is responsible for transporting chloride ions in and out of cells. In cystic fibrosis patients, the N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea protein is defective, leading to a buildup of mucus in the lungs and other organs. N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitor works by blocking the function of the defective N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea protein, allowing for normal chloride transport and reducing mucus buildup.
Biochemical and Physiological Effects
N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitor has been shown to have a number of biochemical and physiological effects. It has been shown to reduce mucus buildup in the lungs of cystic fibrosis patients, improve lung function, and reduce the risk of lung infections. N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitor has also been shown to improve pancreatic function in cystic fibrosis patients.
実験室実験の利点と制限
N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitor has a number of advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied in scientific research, making it a well-characterized drug. However, N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitor has some limitations for lab experiments. It is a potent inhibitor of N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea protein function, which can make it difficult to study the effects of N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea protein in cells.
将来の方向性
There are a number of future directions for the study of N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitor. One area of research is the development of more potent and selective N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitors. Another area of research is the study of N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitor in combination with other drugs for the treatment of cystic fibrosis. Additionally, there is ongoing research into the use of N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitor for the treatment of other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma.
Conclusion
In conclusion, N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitor is a small molecule drug that has been developed to treat cystic fibrosis. It works by inhibiting the function of the N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea protein, which is responsible for transporting chloride ions in and out of cells. N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitor has been extensively studied in scientific research and has been shown to have a number of biochemical and physiological effects. While N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitor has some limitations for lab experiments, there are a number of future directions for the study of this drug.
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c15-11-3-1-2-10(8-11)9-17-14(19)18-13-6-4-12(16)5-7-13/h1-8H,9H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIYRDYQSCOBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



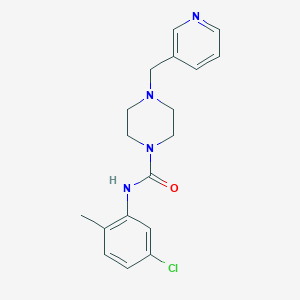
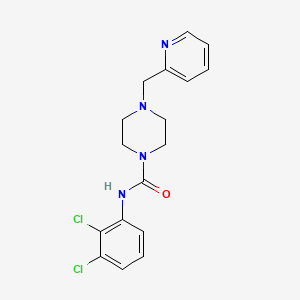
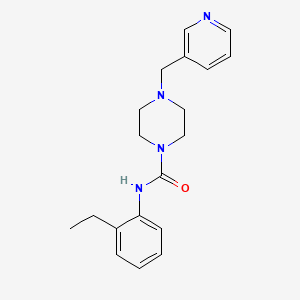

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4285185.png)
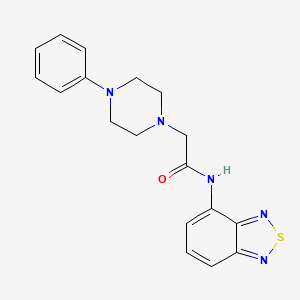
![N-2,1,3-benzoxadiazol-4-yl-2-{4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinyl}acetamide](/img/structure/B4285195.png)
![N-(3-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4285208.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4285214.png)
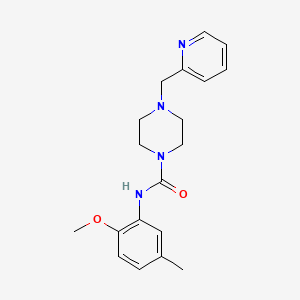
![N-(4-ethoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4285228.png)
![2-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4285242.png)
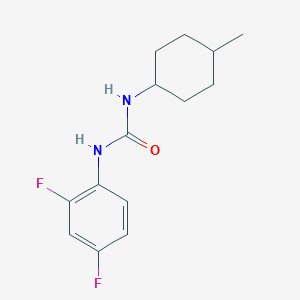
![3-[(3-bromobenzyl)thio]-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4285261.png)